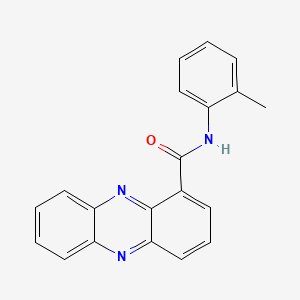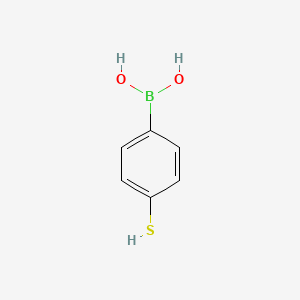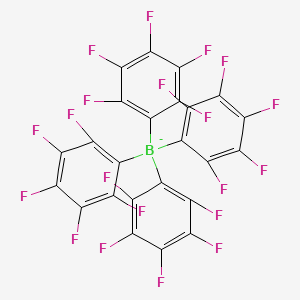
N-(2-methylphenyl)-1-phenazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1-phenazinecarboxamide is a member of phenazines.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(2-methylphenyl)-1-phenazinecarboxamide and its derivatives have been explored for their potential as antitumor agents. Studies have focused on synthesizing and evaluating the antitumor activity of substituted phenazine-1-carboxamides. Some derivatives, particularly those with electron-withdrawing groups, have shown significant activity against various cancer cell lines, including leukemia and lung carcinoma (Rewcastle, Denny, & Baguley, 1987). Additionally, structural modifications in these compounds have been linked to changes in their biological activities, influencing their potential as anticancer drugs (Gamage et al., 2002).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of phenazinecarboxamide derivatives. These compounds have been found to exhibit broad-spectrum antibacterial and potential biological activities. Modifications in their structure play a significant role in their efficacy against various microbial strains (Wan et al., 2022). Some derivatives have demonstrated effective action against pathogens such as Mycobacterium tuberculosis, showing promise in the treatment of infections resistant to conventional antibiotics (Zítko et al., 2015).
Biosynthesis and Environmental Degradation
The biosynthesis of phenazine derivatives, including 1-hydroxyphenazine derivatives, has been studied, particularly in bacterial strains like Pseudomonas chlororaphis. These studies are crucial for understanding the natural production and potential environmental degradation pathways of these compounds (Mavrodi et al., 2001). Additionally, studies on the environmental management of phenazines indicate their role in the ecosystem and potential for bioremediation (Zhao et al., 2017).
DNA Interaction and Binding Studies
N-(2-methylphenyl)-1-phenazinecarboxamide derivatives have been investigated for their DNA binding properties. These studies help in understanding the mechanism of action of these compounds at the molecular level, particularly in the context of their anticancer and antimicrobial activities. The interaction with DNA is a crucial aspect of their biological activity, influencing their potential use in therapeutics (Farghaly et al., 2020).
Eigenschaften
Produktname |
N-(2-methylphenyl)-1-phenazinecarboxamide |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)phenazine-1-carboxamide |
InChI |
InChI=1S/C20H15N3O/c1-13-7-2-3-9-15(13)23-20(24)14-8-6-12-18-19(14)22-17-11-5-4-10-16(17)21-18/h2-12H,1H3,(H,23,24) |
InChI-Schlüssel |
YTAITZRBXMKGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)

